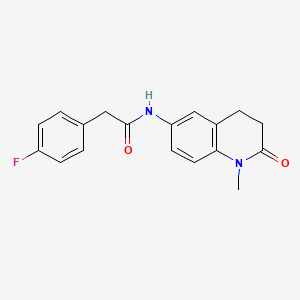
3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline-based sulfonamides. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase. This compound has also shown promising results in the treatment of cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function and regulation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesemethoden
The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-ethyl-4-hydroxyquinoline, followed by the reaction of the resulting intermediate with 4-fluorobenzylamine. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-2-16-5-12-22-21(13-16)24(28-14-17-3-8-19(26)9-4-17)23(15-27-22)31(29,30)20-10-6-18(25)7-11-20/h3-13,15H,2,14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMWKNVMADEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
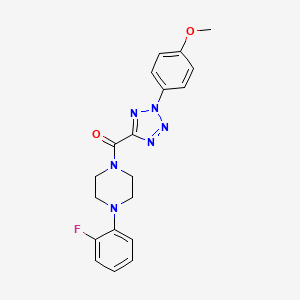

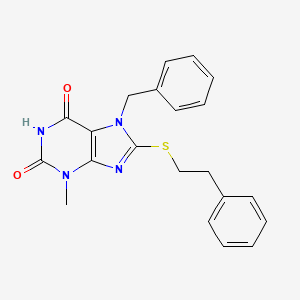
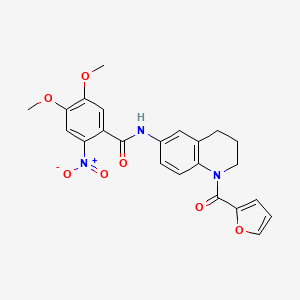
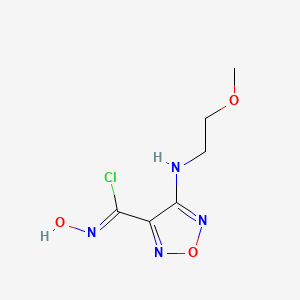
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)

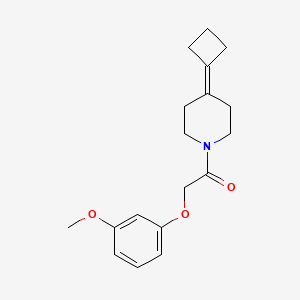

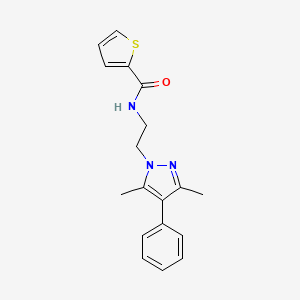
![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)
